1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane
Description
Table 1: Structural Breakdown of the Compound
The IUPAC name, This compound , reflects this arrangement. Key features include:
- Fluorine substituents : The 4-fluorophenyl and 4-trifluoromethylphenyl groups introduce electronegativity and lipophilicity, influencing the compound’s electronic and steric properties.
- Stereochemistry : The diazepane ring adopts a chair-like conformation, with nitrogen lone pairs oriented to facilitate hydrogen bonding or metal coordination.
Position in Heterocyclic Chemistry
1,4-Diazepanes belong to the broader class of heterocyclic amines , which are critical in pharmaceuticals due to their ability to mimic biological molecules and modulate protein interactions. The compound’s structure places it within two subcategories:
Table 2: Comparative Analysis of 1,4-Diazepane Derivatives
The compound’s design leverages fluorine’s bioisosteric effects , where the trifluoromethyl group mimics hydrophobic moieties while resisting enzymatic degradation. This strategic functionalization aligns with trends in modern drug discovery, where fluorinated heterocycles comprise ~30% of FDA-approved small-molecule drugs.
Properties
IUPAC Name |
1-[(4-fluorophenyl)-[4-(trifluoromethyl)phenyl]methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F4N2/c20-17-8-4-15(5-9-17)18(25-12-1-10-24-11-13-25)14-2-6-16(7-3-14)19(21,22)23/h2-9,18,24H,1,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPSQSBSSAFBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane typically involves the reaction of 4-fluorobenzyl chloride with 4-(trifluoromethyl)benzylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine atoms or other substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane (14b): Substituent: Single 3-(trifluoromethyl)phenyl group. Synthesis Yield: 53% via nucleophilic substitution with 1-bromo-3-(trifluoromethyl)benzene . Molecular Weight: 245.85 g/mol (MS: [M+H]+ = 245.85).
1-(4-Fluorophenyl)-1,4-diazepane acetate :
QA-2588 (1-(Phenyl[3-(trifluoromethyl)phenyl]methyl)-1,4-diazepane) :
Diaryl-Substituted Analogues
- 1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane :
- Substituents: Phenyl and 3,4,5-trimethoxyphenyl.
- Electronic Profile: Methoxy groups are electron-donating, contrasting with the target’s electron-withdrawing CF3 and F groups.
- Molecular Weight: 356.46 g/mol, higher than the target compound (estimated 363 g/mol) .
- Functional Implication: Electron-donating groups may reduce metabolic stability but improve solubility.
Physicochemical and Spectroscopic Properties
A comparison of key properties is summarized below:
| Compound | Molecular Weight (g/mol) | MS [M+H]+ | Yield | Key Substituents |
|---|---|---|---|---|
| Target Compound | 363 (estimated) | N/A | N/A | 4-Fluorophenyl, 4-CF3Ph |
| 1-(3-CF3Ph)-1,4-diazepane (14b) | 245.85 | 245.85 | 53% | 3-CF3Ph |
| 1-(4-Fluorophenyl)-1,4-diazepane acetate | ~222 (base) | N/A | N/A | 4-Fluorophenyl |
| QA-2588 | ~346 (estimated) | N/A | N/A | Phenyl, 3-CF3Ph |
| PI-17120 | 246.23 | N/A | N/A | 4-CF3-pyrimidinyl |
Notes:
- Spectroscopic data (e.g., ¹H NMR) for analogues like 14b show characteristic shifts for diazepane protons (δ 3.43–2.71 ppm) and aromatic protons (δ 6.75–7.17 ppm), which can guide characterization of the target compound .
Biological Activity
1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane, with the CAS number 503807-36-1, is a synthetic compound characterized by a complex molecular structure that includes fluorinated aromatic groups. Its molecular formula is and it has a molecular weight of 352.37 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and antimicrobial applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.37 g/mol |
| CAS Number | 503807-36-1 |
| MDL Number | MFCD04966867 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It may function as an agonist or antagonist at specific receptor sites, influencing neurotransmission and cellular signaling pathways. This modulation can lead to significant effects on neuronal activity and potentially therapeutic outcomes in neurological disorders.
Neurological Implications
The compound's ability to interact with neurotransmitter systems positions it as a candidate for further exploration in treating neurological disorders. Research into similar piperazine derivatives has shown promise in modulating serotonin and dopamine receptors, which are critical in conditions such as anxiety and depression. The specific effects of this compound on these pathways remain to be fully elucidated but warrant investigation.
Study on Fluorinated Compounds
A study published in PMC evaluated the biological activity of various fluorinated compounds, emphasizing their potential in drug development . The findings indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency against certain bacterial strains. Although not directly testing this compound, the results underscore the relevance of fluorinated moieties in enhancing biological activity.
Neuropharmacological Assessment
In neuropharmacological assessments involving similar compounds, researchers have observed significant interactions with central nervous system (CNS) targets. For example, piperazine derivatives have been shown to influence dopamine receptor activity, which is crucial for developing treatments for psychiatric disorders . Further research is necessary to determine if this compound exhibits comparable effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane, and how are critical reaction parameters optimized to enhance yield and purity?
- Answer : The synthesis typically involves nucleophilic substitution reactions between halogenated aryl precursors (e.g., bromo- or chloro-substituted fluorophenyl/trifluoromethylphenyl derivatives) and 1,4-diazepane. Key steps include:
- Use of catalysts like K₂CO₃ or KI to facilitate coupling (e.g., halide displacement).
- Solvent selection (DMF or acetonitrile) to stabilize intermediates.
- Purification via normal-phase or reverse-phase chromatography (e.g., 10% MeOH/DCM or 50% acetonitrile/0.1% formic acid) to isolate the target compound .
- Optimization Strategies :
- Temperature control (reflux conditions for faster kinetics).
- Stoichiometric ratios of reactants to minimize side products.
- Example yield improvements: Adjusting substituent positions (e.g., trifluoromethyl at para vs. meta) can increase yields from 33% to 53% .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers observe?
- Answer :
- ¹H NMR : Key signals include:
- Aromatic protons (δ 6.7–7.2 ppm for fluorophenyl/trifluoromethylphenyl groups).
- Diazepane ring protons (δ 1.7–3.5 ppm for N-CH₂ and CH₂-NH groups) .
- LC-MS : Molecular ion peaks (e.g., M+H⁺ at m/z 245–459) confirm molecular weight. Fragmentation patterns help validate substituent connectivity .
- 19F NMR : Distinct signals for fluorine atoms on aryl groups (e.g., δ -60 to -110 ppm for CF₃) .
Advanced Research Questions
Q. How do structural modifications, such as fluorination at the phenyl rings, affect the compound's pharmacokinetic properties, and what in vitro assays are recommended to assess these changes?
- Answer :
- Fluorination Effects :
- Enhanced metabolic stability due to reduced CYP450-mediated oxidation.
- Increased lipophilicity (logP) improves blood-brain barrier permeability, relevant for CNS-targeting applications .
- Assays :
- Plasma Stability Tests : Incubate with liver microsomes to measure half-life.
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors) to evaluate receptor affinity shifts caused by fluorination .
Q. In cases of low synthetic yield due to competing side reactions, what strategies can be implemented to improve regioselectivity in the formation of the diazepane ring?
- Answer :
- Reagent Modifications : Use bulky directing groups (e.g., tert-butyl) to sterically hinder undesired substitution sites.
- Catalytic Systems : Transition metal catalysts (e.g., Pd/Cu) for cross-coupling to favor specific aryl-diazepane linkages .
- Table: Reaction Optimization Case Studies
| Precursor Substitution | Catalyst | Yield Improvement | Reference |
|---|---|---|---|
| 3-Trifluoromethylphenyl | K₂CO₃ | 44% → 53% | |
| 2-Cyanophenyl | KI | 33% → 48% |
Q. How can researchers resolve contradictory data regarding the compound's biological activity across different assays (e.g., receptor binding vs. functional activity)?
- Answer :
- Mechanistic Profiling :
- Perform Schild analysis to distinguish competitive vs. allosteric binding modes.
- Use β-arrestin recruitment assays to assess biased agonism/antagonism .
- Data Validation : Cross-reference with structural analogs (e.g., 1-(3-chlorophenyl) derivatives) to identify substituent-specific effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
